2-Cyclopropyl-5-methylphenol
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Overview
Description
2-Cyclopropyl-5-methylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the cyclization of a phenol derivative with glyoxal to generate a lactone intermediate, which is then further processed to yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce cyclopropylmethyl derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
2-Cyclopropyl-5-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylphenol involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropyl-5-methylphenol include:
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another monoterpene phenol with similar biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
QTQLNWRWDNVXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)O |
Origin of Product |
United States |
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